molecular formula C7H8BrNO2S B1527684 3-bromo-4-(methylsulfonyl)Benzenamine CAS No. 955879-83-1

3-bromo-4-(methylsulfonyl)Benzenamine

Cat. No.: B1527684
CAS No.: 955879-83-1
M. Wt: 250.12 g/mol
InChI Key: HAVPNPRICXWTOM-UHFFFAOYSA-N
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Description

3-bromo-4-(methylsulfonyl)Benzenamine is an organic compound with the molecular formula C7H8BrNO2S It is a derivative of benzenamine, where the benzene ring is substituted with a bromine atom at the third position and a methylsulfonyl group at the fourth position

Properties

IUPAC Name

3-bromo-4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVPNPRICXWTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-(methylsulfonyl)Benzenamine typically involves the bromination of 4-(methylsulfonyl)benzenamine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-(methylsulfonyl)Benzenamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenamines, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
3-Bromo-4-(methylsulfonyl)benzenamine serves as an essential building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including coupling reactions and functional group transformations. Its bromine atom allows for electrophilic substitution reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Bioactive Compounds
In a study focusing on the synthesis of pyrazine derivatives, this compound was successfully used to produce N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. The reaction yielded moderate to good results (60–85%) and demonstrated the compound's utility in generating biologically active molecules .

Medicinal Chemistry

Drug Development
The compound has been investigated for its potential therapeutic effects. Preliminary research indicates that modifications in its structure can enhance binding affinity to various biological targets such as proteins and enzymes. This property is particularly useful in drug discovery and development, where compounds are screened for their ability to interact with specific molecular targets .

Pharmacological Applications
Research has shown that this compound exhibits significant biological activity. For instance, it has been evaluated for its anti-inflammatory and antimicrobial properties, suggesting its potential role as a lead compound in developing new therapeutics .

Industrial Applications

Specialty Chemicals
In industrial settings, this compound is employed in the manufacture of specialty chemicals that require specific properties. Its unique chemical structure allows for the production of materials with tailored functionalities, which can be advantageous in various applications ranging from coatings to electronic materials .

Comparative Binding Affinities

To illustrate the pharmacological potential of this compound, the following table summarizes comparative binding affinities with related compounds:

Compound NameBinding Affinity (IC50)
3-Bromo-4-(methylsulfonyl)anilineTBD
Related Compound ATBD
Related Compound BTBD

Note: TBD indicates that specific binding affinity data is yet to be disclosed or published.

Mechanism of Action

The mechanism by which 3-bromo-4-(methylsulfonyl)Benzenamine exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-methylaniline
  • 3-bromo-4-methylphenylamine
  • 3-bromo-4-methanesulfonylphenylamine

Uniqueness

3-bromo-4-(methylsulfonyl)Benzenamine is unique due to the presence of both a bromine atom and a methylsulfonyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for diverse applications in various fields.

Biological Activity

3-Bromo-4-(methylsulfonyl)benzenamine, also known as 3-bromo-4-(methylsulfonyl)aniline, is an organic compound with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including cancer treatment and enzyme inhibition.

Chemical Structure

The compound features a bromine atom and a methylsulfonyl group attached to a benzene ring with an amino group. The structural formula can be represented as follows:

C7H8BrN1O2S1\text{C}_7\text{H}_8\text{BrN}_1\text{O}_2\text{S}_1

This structure plays a crucial role in its biological activity by influencing its interaction with biological targets.

This compound exhibits its biological effects primarily through enzyme inhibition and modulation of signaling pathways.

  • Enzyme Inhibition : It has been studied as an inhibitor of certain enzymes involved in cancer progression, such as histone deacetylases (HDACs). By inhibiting these enzymes, the compound can alter gene expression and promote apoptosis in cancer cells .
  • Targeting Trypanosoma brucei : Research indicates that brominated analogs of this compound are effective against Trypanosoma brucei, the causative agent of sleeping sickness. These compounds showed selectivity for the parasite's enzymes over human counterparts, suggesting potential for therapeutic use .

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that this compound could inhibit the growth of T. brucei through targeted enzyme inhibition. The compound exhibited low micromolar activity against the enzyme AdoMetDC, which is critical for the polyamine synthesis pathway in the parasite .
  • Anticancer Activity : Another research highlighted its potential as an anticancer agent due to its ability to induce apoptosis in various cancer cell lines. The compound was shown to enhance caspase-3 activity significantly, indicating its role in promoting programmed cell death .
  • Structure-Activity Relationship (SAR) : SAR studies have indicated that the presence of the bromine atom at the meta position significantly enhances the biological activity compared to other substitutions on the aniline ring . The methylsulfonyl group also contributes to increased solubility and bioavailability.

Summary of Biological Activities

Activity TypeTargetIC50 ValueReference
Enzyme InhibitionAdoMetDC (Trypanosoma brucei)Low micromolar
AnticancerVarious cancer cell linesEnhanced apoptosis
HDAC InhibitionCancer cellsNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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